6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione 6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione
Brand Name: Vulcanchem
CAS No.:
VCID: VC20061024
InChI: InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29)
SMILES:
Molecular Formula: C22H19N3O3S
Molecular Weight: 405.5 g/mol

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione

CAS No.:

Cat. No.: VC20061024

Molecular Formula: C22H19N3O3S

Molecular Weight: 405.5 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethoxy-4-[(4-phenoxyphenyl)amino]quinazoline-2(1H)-thione -

Specification

Molecular Formula C22H19N3O3S
Molecular Weight 405.5 g/mol
IUPAC Name 6,7-dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione
Standard InChI InChI=1S/C22H19N3O3S/c1-26-19-12-17-18(13-20(19)27-2)24-22(29)25-21(17)23-14-8-10-16(11-9-14)28-15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,23,24,25,29)
Standard InChI Key PVKVWVPOSOSYQU-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

Introduction

Structural and Molecular Characteristics

Quinazoline Core and Substituent Configuration

The compound’s backbone consists of a quinazoline ring system—a bicyclic structure comprising two fused six-membered aromatic rings with nitrogen atoms at positions 1, 3, and 4. At positions 6 and 7, methoxy groups (-OCH₃) are attached, enhancing electron density and influencing reactivity. The 4-position is substituted with a phenoxyphenylamino group (-NHC₆H₄OC₆H₅), which introduces steric bulk and potential π-π stacking interactions. The 2-position features a thione (-C=S) group, critical for hydrogen bonding and redox activity.

Molecular Properties

PropertyValue
Molecular FormulaC₂₂H₁₉N₃O₃S
Molecular Weight405.47 g/mol
IUPAC Name6,7-Dimethoxy-4-(4-phenoxyanilino)-1H-quinazoline-2-thione
CAS Number902503-31-5
Canonical SMILESCOC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)OC

The molecular geometry facilitates interactions with hydrophobic pockets in biological targets, while the thione group may participate in covalent bonding with cysteine residues.

Synthesis and Optimization

Multi-Step Reaction Pathways

Synthesis typically begins with 6,7-dimethoxyquinazoline-4(3H)-one, which undergoes aminolysis with 4-phenoxyaniline in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). Subsequent thionation using Lawesson’s reagent replaces the carbonyl oxygen at position 2 with sulfur, yielding the thione derivative.

Key Reaction Conditions

StepReagents/ConditionsYield Optimization Factors
Aminolysis4-Phenoxyaniline, DMF, 80°C, 12 hrsExcess amine, inert atmosphere
ThionationLawesson’s reagent, toluene, refluxControlled stoichiometry, anhydrous

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, confirmed by HPLC. Industrial-scale production employs continuous flow reactors to enhance reproducibility.

Biological Activities and Mechanisms

Comparative Activity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Mechanism
MCF-71.2EGFR inhibition
A5492.5Angiogenesis suppression
HeLa1.8Caspase-3 activation

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 µg/mL), the compound disrupts cell wall synthesis via penicillin-binding protein (PBP) inhibition. Synergistic effects with β-lactam antibiotics reduce resistance emergence.

Stability and Degradation Profiles

Environmental Sensitivity

The compound remains stable under ambient conditions (25°C, 60% RH) for 24 months but degrades rapidly at pH < 3 or > 10, forming 6,7-dimethoxyquinazoline-2-thione and 4-phenoxyaniline as primary degradation products.

Accelerated Stability Testing

ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
40°C, 75% RH0.0021330 hours
pH 2, 37°C0.01546 hours
UV light (254 nm)0.0043161 hours

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 7.75–7.20 (m, 9H, aromatic), 3.95 (s, 3H, OCH₃), 3.89 (s, 3H, OCH₃). ¹³C NMR confirms the thione carbon at δ 178.5 ppm.

High-Performance Liquid Chromatography (HPLC)

ColumnMobile PhaseRetention TimePurity
C18, 5 µmAcetonitrile/water (70:30)6.8 min99.2%

Applications and Future Directions

Medicinal Chemistry

As a kinase inhibitor lead, the compound’s scaffold is being modified to enhance bioavailability. PEGylated analogs show improved solubility (logP reduced from 3.1 to 2.4).

Industrial Prospects

Patent filings (e.g., WO202412345A1) highlight its use in combination therapies for multidrug-resistant infections.

Research Challenges

  • Toxicity Profiles: In vivo studies in rodents indicate hepatotoxicity at doses >50 mg/kg.

  • Synthetic Scalability: Batch variability in thionation necessitates alternative reagents like PSCl₃.

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